Mupirocin (calcium hydrate)

Catalog No.
S15387633
CAS No.
M.F
C52H90CaO20
M. Wt
1075.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mupirocin (calcium hydrate)

Product Name

Mupirocin (calcium hydrate)

IUPAC Name

calcium;9-[4-[3,4-dihydroxy-5-[[3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynonanoate;dihydrate

Molecular Formula

C52H90CaO20

Molecular Weight

1075.3 g/mol

InChI

InChI=1S/2C26H44O9.Ca.2H2O/c2*1-16(13-23(30)33-11-9-7-5-4-6-8-10-22(28)29)12-20-25(32)24(31)19(15-34-20)14-21-26(35-21)17(2)18(3)27;;;/h2*13,17-21,24-27,31-32H,4-12,14-15H2,1-3H3,(H,28,29);;2*1H2/q;;+2;;/p-2

InChI Key

DDHVILIIHBIMQU-UHFFFAOYSA-L

Canonical SMILES

CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCCCCCC(=O)[O-])C)C(C)O.CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCCCCCC(=O)[O-])C)C(C)O.O.O.[Ca+2]

Mupirocin, also known as pseudomonic acid A, is a naturally occurring antibiotic produced by the fermentation of the bacterium Pseudomonas fluorescens. The compound is characterized by its unique chemical structure and mode of action, which distinguishes it from other antibiotic agents. Mupirocin calcium hydrate is the dihydrate form of mupirocin calcium, with a chemical formula of C52H90CaO20\text{C}_{52}\text{H}_{90}\text{CaO}_{20} and a molecular weight of approximately 1075.35 g/mol . It is primarily utilized in topical formulations for treating skin infections, particularly those caused by gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes.

Mupirocin's mechanism of action involves the inhibition of bacterial protein synthesis. It specifically targets bacterial isoleucyl-tRNA synthetase, disrupting the translation process necessary for protein formation. This unique mode of action prevents cross-resistance with other antibiotic classes, enhancing its therapeutic effectiveness . The

Mupirocin exhibits broad-spectrum antibacterial activity against various gram-positive bacteria and some gram-negative bacteria in vitro. It is particularly effective against strains resistant to other antibiotics, making it a valuable option in treating skin infections. Clinical applications include the treatment of impetigo and secondary skin infections. Additionally, mupirocin has shown efficacy in eradicating nasal carriage of Staphylococcus aureus when administered intranasally .

The synthesis of mupirocin typically involves fermentation processes using Pseudomonas fluorescens. The bacterium produces mupirocin through metabolic pathways that convert simple substrates into this complex antibiotic. The extraction and purification processes following fermentation are crucial for obtaining mupirocin in a usable form. Various methods have been explored to enhance yield and purity, including optimizing fermentation conditions such as temperature, pH, and nutrient availability .

Mupirocin is primarily used in dermatological formulations for treating localized skin infections. Its applications include:

  • Topical Treatment: Used to treat infected cuts, wounds, and skin lesions.
  • Nasal Application: Effective in eradicating nasal colonization of Staphylococcus aureus, particularly in patients undergoing surgery or those with recurrent infections.
  • Impetigo Treatment: Commonly prescribed for impetigo caused by susceptible strains of bacteria .

Mupirocin has been studied for its interactions with various drugs and biological systems. While it generally has a low potential for systemic absorption due to its topical application, there are considerations regarding interactions with other topical agents or medications that may affect skin integrity. Studies indicate that prolonged use can lead to secondary infections due to fungal overgrowth or resistance development in bacteria .

Mupirocin's unique structure and mechanism set it apart from other antibiotics. Here are some similar compounds for comparison:

Compound NameMechanism of ActionSpectrum of ActivityUnique Features
Fusidic AcidInhibits bacterial protein synthesisPrimarily gram-positive bacteriaUsed topically; effective against resistant strains
RetapamulinInhibits protein synthesisGram-positive bacteriaTopical application; less systemic absorption
BacitracinInhibits cell wall synthesisPrimarily gram-positive bacteriaOften used in combination with other antibiotics

Mupirocin stands out due to its specific targeting of isoleucyl-tRNA synthetase, which provides a distinct therapeutic advantage over these alternatives by minimizing cross-resistance issues .

Hydrogen Bond Acceptor Count

20

Hydrogen Bond Donor Count

8

Exact Mass

1074.5651361 g/mol

Monoisotopic Mass

1074.5651361 g/mol

Heavy Atom Count

73

Dates

Modify: 2024-08-11

Explore Compound Types